

Application Notes and Protocols for Flow Cytometry Analysis Following (Rac)-AZD8186 Exposure

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Compound of Interest

Compound Name: (Rac)-AZD8186

Cat. No.: B612112

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Audience: Researchers, scientists, and drug development professionals.

Introduction

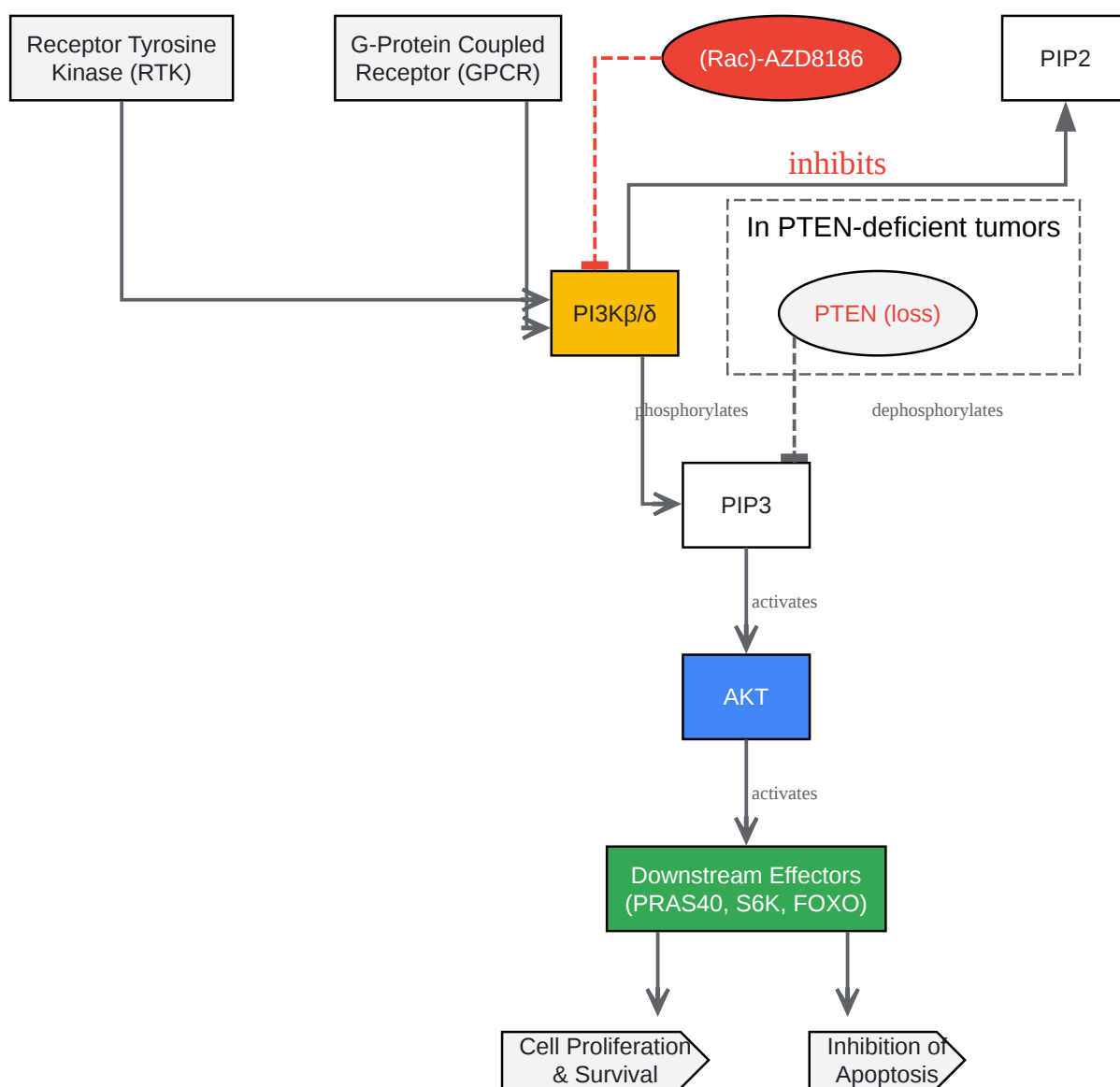
(Rac)-AZD8186 is a potent and selective dual inhibitor of phosphoinositide 3-kinase beta (PI3K β) and delta (PI3K δ) isoforms.[1][2] It has shown significant anti-tumor activity, particularly in cancers with a loss of the tumor suppressor phosphatase and tensin homolog (PTEN).[1][3][4] Loss of PTEN leads to the upregulation of the PI3K/AKT signaling pathway, and in this context, the PI3K β isoform becomes critical for tumor cell growth and survival.[1][3][4][5] AZD8186 effectively inhibits this pathway, leading to decreased phosphorylation of downstream targets such as AKT, PRAS40, and S6 kinase, ultimately resulting in reduced cell proliferation and induction of apoptosis.[3][6][7]

These application notes provide detailed protocols for analyzing the cellular effects of **(Rac)-AZD8186** using flow cytometry, a powerful technique for single-cell analysis. The provided protocols focus on assessing cell cycle distribution and apoptosis, two key outcomes of AZD8186 treatment.

Mechanism of Action: PI3K/AKT Signaling Inhibition

AZD8186 primarily targets the PI3K β and PI3K δ isoforms, with IC₅₀ values of 4 nM and 12 nM, respectively. It exhibits selectivity over PI3K α (IC₅₀ = 35 nM) and PI3K γ (IC₅₀ = 675 nM).[2] In

PTEN-deficient cells, the PI3K pathway is constitutively active, leading to the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT. Activated AKT then phosphorylates a multitude of substrates that promote cell growth, proliferation, and survival while inhibiting apoptosis. By inhibiting PI3K β/δ , AZD8186 blocks the production of PIP3, leading to the deactivation of the AKT signaling cascade.



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Caption: PI3K/AKT signaling pathway and the inhibitory action of **(Rac)-AZD8186**.

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular effects of **(Rac)-AZD8186** across various cancer cell lines.

Table 1: In Vitro Potency of **(Rac)-AZD8186**

Parameter	Cell Line	PTEN Status	Value	Reference
IC50 (PI3K β)	-	-	4 nM	[2]
IC50 (PI3K δ)	-	-	12 nM	[2]
IC50 (PI3K α)	-	-	35 nM	[2]
IC50 (PI3K γ)	-	-	675 nM	[2]
pAKT (S473) IC50	MDA-MB-468	Null	3 nM	[2]
pAKT (S473) IC50	JEKO	Not specified	17 nM	[2]
pAKT (S473) IC50	BT474c	Wild-type	752 nM	[2]
GI50	MDA-MB-468	Null	65 nM	[2]
GI50	JEKO	Not specified	228 nM	[2]
GI50	BT474c	Wild-type	1.981 μ M	[2]
GI50	LNCaP	Null	< 1 μ M	[3]
GI50	PC3	Null	< 1 μ M	[3]
GI50	HCC70	Null	< 1 μ M	[3]

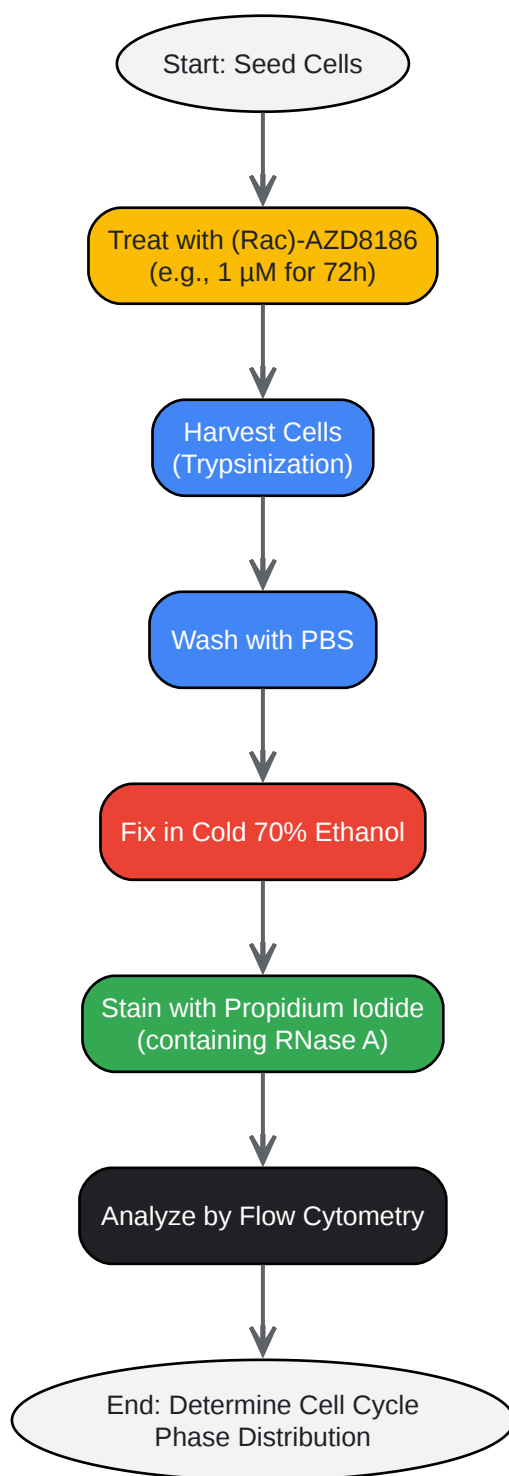
Table 2: Flow Cytometry Data on Apoptosis Induction by AZD8186

Cell Line	PTEN Status	Treatment	% Annexin V-Positive Cells	Reference
MDA-MB-436	Loss	AZD8186 (2 μ M, 72h)	Moderately induced	[8]
MDA-MB-468	Loss	AZD8186 (2 μ M, 72h)	Moderately induced	[8]
MDA-MB-468	Loss	Paclitaxel (5 nM, 72h)	~10%	[8]
MDA-MB-468	Loss	AZD8186 (2 μ M) + Paclitaxel (5 nM), 72h	33%	[8]

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining

This protocol details the steps for analyzing the effect of AZD8186 on cell cycle distribution.



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Caption: Workflow for cell cycle analysis using propidium iodide staining.

Materials:

- PTEN-deficient cell lines (e.g., MDA-MB-468, MDA-MB-436)
- Complete cell culture medium
- **(Rac)-AZD8186** stock solution (in DMSO)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
- Flow cytometer

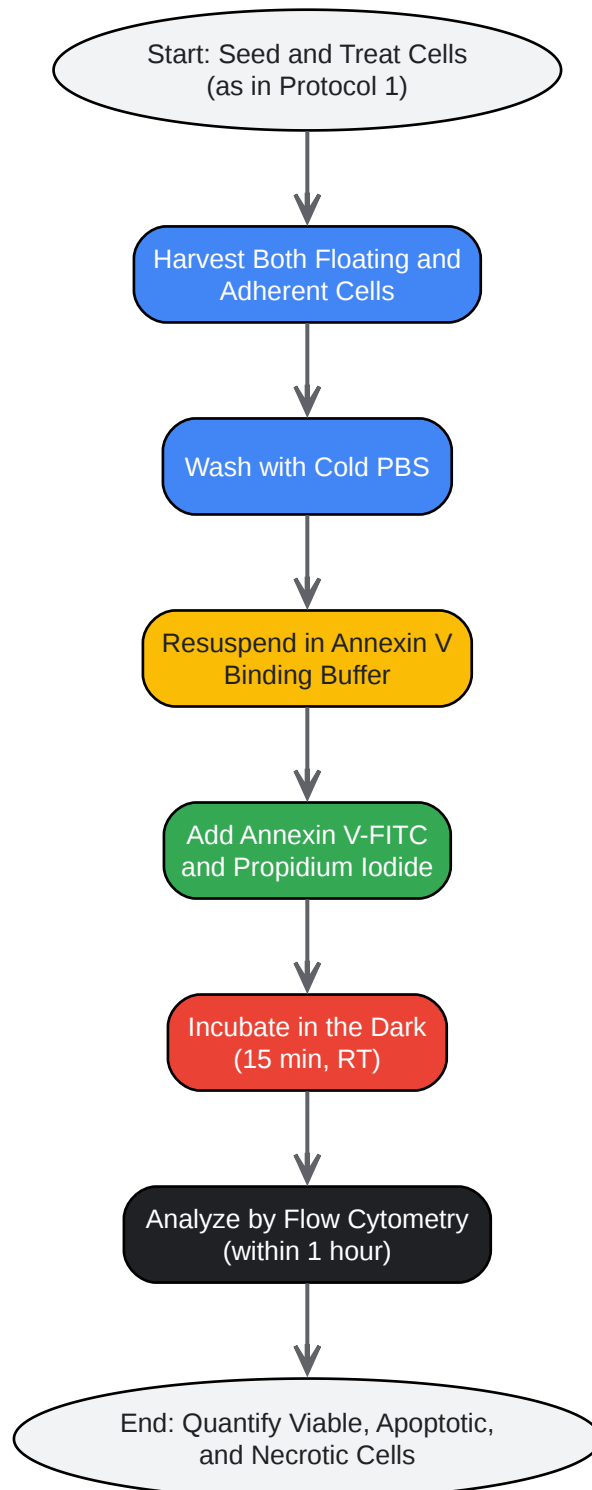
Procedure:

- Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvest (typically 60-70% confluency).
- Treatment: After allowing the cells to adhere overnight, treat them with the desired concentration of **(Rac)-AZD8186** (e.g., 1 µM) or vehicle control (DMSO) for the specified duration (e.g., 72 hours).[7]
- Cell Harvesting:
 - Collect the floating cells from the medium.
 - Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
 - Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
- Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again.
- Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

- Staining:
 - Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
 - Wash the cells once with PBS.
 - Resuspend the cell pellet in 500 μ L of PI staining solution.
 - Incubate in the dark at room temperature for 30 minutes.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer.
 - Use an appropriate laser (e.g., 488 nm) for excitation and collect the emission signal in the red channel (e.g., ~610 nm).
 - Acquire data for at least 10,000 events per sample.
 - Use software (e.g., FlowJo, FCS Express) to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.



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Caption: Workflow for apoptosis analysis using Annexin V and PI staining.

Materials:

- Cells and reagents as listed in Protocol 1.
- Annexin V-FITC (or another fluorochrome conjugate)
- Propidium Iodide (PI)
- Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl₂)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A combination treatment with another agent like paclitaxel can also be performed.[8]
- Cell Harvesting: Collect both floating and adherent cells as described in step 3 of Protocol 1.
- Washing: Wash the cells twice with cold PBS and then centrifuge.[9]
- Staining:
 - Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
 - Add 5 µL of Annexin V-FITC and 5 µL of PI (concentrations may vary depending on the kit manufacturer).
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
- Flow Cytometry Analysis:
 - Add 400 µL of Annexin V Binding Buffer to each tube.
 - Analyze the samples on a flow cytometer within one hour.
 - Use a 488 nm laser for excitation. Collect Annexin V-FITC fluorescence in the green channel (e.g., ~530 nm) and PI fluorescence in the red channel (e.g., >610 nm).
 - Use unstained, Annexin V only, and PI only controls to set up compensation and gates correctly.

- Quantify the cell populations:
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
 - Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

The protocols outlined provide a robust framework for investigating the cellular consequences of **(Rac)-AZD8186** exposure using flow cytometry. By quantifying changes in cell cycle distribution and the induction of apoptosis, researchers can effectively characterize the anti-proliferative and pro-apoptotic effects of this PI3K β/δ inhibitor, particularly in the context of PTEN-deficient cancers. These methods are crucial for preclinical drug evaluation and for understanding the mechanisms underlying the therapeutic potential of AZD8186, both as a single agent and in combination therapies.

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